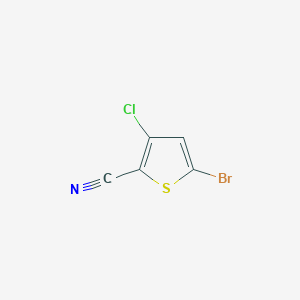

5-Bromo-3-chlorothiophene-2-carbonitrile

Description

BenchChem offers high-quality 5-Bromo-3-chlorothiophene-2-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-3-chlorothiophene-2-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-3-chlorothiophene-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HBrClNS/c6-5-1-3(7)4(2-8)9-5/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFQDJSTWXDCQPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1Cl)C#N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HBrClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Bromo-3-chlorothiophene-2-carbonitrile chemical properties and structure

An In-depth Technical Guide to 5-Bromo-3-chlorothiophene-2-carbonitrile: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Bromo-3-chlorothiophene-2-carbonitrile, a halogenated heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's chemical properties, structure, plausible synthetic routes, and reactivity, grounding the discussion in the established importance of the thiophene scaffold in modern chemical research.

The Thiophene Scaffold: A Privileged Structure in Drug Discovery

The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom. It is considered a "privileged pharmacophore" in medicinal chemistry due to its presence in numerous FDA-approved drugs and its ability to engage in a wide range of biological interactions.[1][2] The structural and electronic properties of thiophene, which can be considered a bioisostere of a benzene ring, allow it to serve as a core component in molecules designed to target various physiological pathways.[3]

Thiophene derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antihypertensive effects.[2][3][4] The versatility of the thiophene ring allows for facile functionalization, enabling chemists to fine-tune the steric and electronic properties of a molecule to optimize its interaction with biological targets. Halogenated thiophenes, such as the subject of this guide, are particularly valuable as they provide reactive handles for constructing more complex molecular architectures through reactions like cross-coupling.[5][6]

Chemical Identity and Physicochemical Properties

5-Bromo-3-chlorothiophene-2-carbonitrile is a polysubstituted thiophene featuring bromo, chloro, and nitrile functional groups. These substituents significantly influence the molecule's reactivity and electronic properties.

-

IUPAC Name: 5-Bromo-3-chlorothiophene-2-carbonitrile

-

CAS Number: 2091365-74-9

-

Molecular Formula: C₅HBrClNS

Table 1: Physicochemical Properties of 5-Bromo-3-chlorothiophene-2-carbonitrile

| Property | Value | Source/Note |

| Molecular Weight | 234.50 g/mol | Calculated |

| Appearance | Not specified, likely a solid | Inferred from related compounds |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, Acetone) | Inferred from chemical structure |

| InChI Key | GFQDJSTWXDCQPL-UHFFFAOYSA-N |

Molecular Structure and Reactivity

The structure of 5-Bromo-3-chlorothiophene-2-carbonitrile is defined by the thiophene ring substituted at the 2, 3, and 5 positions. The electron-withdrawing nature of the nitrile and chloro groups, combined with the halogen atoms, dictates the molecule's reactivity profile.

Key Reactive Sites

The molecule possesses several sites amenable to chemical modification, making it a versatile intermediate for synthesis.

-

C5-Bromine and C3-Chlorine: The carbon-halogen bonds are primary sites for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira). The C-Br bond is generally more reactive than the C-Cl bond in such reactions, allowing for potential selective functionalization.

-

C2-Nitrile Group: The nitrile functionality can undergo various transformations. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, providing a gateway to a different class of derivatives.

-

C4-Hydrogen: The single remaining proton on the thiophene ring can potentially be removed by a strong base to generate a lithium or magnesium species, allowing for subsequent reaction with an electrophile.

Caption: Key reactive sites on 5-Bromo-3-chlorothiophene-2-carbonitrile.

Proposed Synthetic Pathway

Step-by-Step Proposed Protocol

This protocol is a hypothetical pathway derived from standard organic chemistry transformations and should be optimized for experimental conditions.

-

Starting Material: 3-Chlorothiophene.

-

Step 1: Bromination at C5.

-

Dissolve 3-chlorothiophene in a suitable solvent such as acetic acid or chloroform.

-

Add N-Bromosuccinimide (NBS) portion-wise at 0 °C to room temperature. The C5 position is electronically favored for electrophilic substitution.

-

Monitor the reaction by TLC or GC-MS until completion.

-

Work up the reaction by quenching with a reducing agent (e.g., sodium thiosulfate), followed by extraction and purification by column chromatography to yield 2-bromo-4-chlorothiophene.

-

-

Step 2: Lithiation and Cyanation at C2.

-

Dissolve the 2-bromo-4-chlorothiophene in an anhydrous aprotic solvent like THF or diethyl ether and cool to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).

-

Add a strong base, such as n-butyllithium (n-BuLi), dropwise. The bromine at the C2 position is more susceptible to lithium-halogen exchange than the chlorine at C4.

-

After stirring for a short period, add a cyanating agent, such as p-toluenesulfonyl cyanide (TsCN) or cyanogen bromide.

-

Allow the reaction to warm to room temperature slowly.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent and purify via column chromatography or distillation to yield the final product, 5-Bromo-3-chlorothiophene-2-carbonitrile.

-

Caption: Proposed synthetic workflow for the target compound.

Spectral Characterization

The identity and purity of 5-Bromo-3-chlorothiophene-2-carbonitrile would be confirmed using standard analytical techniques. The expected spectral data are summarized below.

Table 2: Expected Spectral Data

| Technique | Expected Features |

| ¹H NMR | A single singlet in the aromatic region (δ 7.0-8.0 ppm) corresponding to the proton at the C4 position. |

| ¹³C NMR | Five distinct signals are expected: four for the sp² carbons of the thiophene ring and one for the nitrile carbon (δ ~110-120 ppm). The carbons attached to the halogens will show characteristic chemical shifts. |

| IR Spectroscopy | A sharp, strong absorption band around 2220-2240 cm⁻¹ characteristic of a C≡N (nitrile) stretch. |

| Mass Spectrometry | The mass spectrum will show a complex molecular ion (M⁺) peak cluster due to the isotopic distribution of bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%). |

Applications and Future Prospects

As a densely functionalized heterocyclic compound, 5-Bromo-3-chlorothiophene-2-carbonitrile is a highly valuable building block for both drug discovery and materials science.

Medicinal Chemistry

The presence of two distinct halogen atoms allows for selective, stepwise functionalization via cross-coupling reactions. This enables the construction of diverse chemical libraries for screening against various biological targets. For instance, the bromo position could be reacted first, followed by a different coupling reaction at the chloro position, leading to complex, non-symmetrical thiophene derivatives. The nitrile group can be converted into other functional groups to further expand molecular diversity.

Materials Science

Thiophene derivatives are fundamental components of organic semiconducting materials used in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).[7] The electronic properties of the thiophene ring can be precisely tuned by the nature and position of its substituents. The combination of electron-withdrawing chloro and nitrile groups with the polarizable bromo group makes this compound an interesting candidate for synthesizing new conjugated polymers and small molecules with tailored optoelectronic properties.

Caption: Role as a versatile intermediate in research and development.

Safety and Handling

Specific toxicology data for 5-Bromo-3-chlorothiophene-2-carbonitrile is not available. However, based on the data for the structurally related compound 5-Bromothiophene-2-carbonitrile, it should be handled with care.[8] This related compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[8]

-

Hazard Codes (anticipated): H302, H312, H315, H319, H332.

-

Precautions: Work should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.

This document serves as a foundational guide. All experimental work should be preceded by a thorough literature search and a comprehensive risk assessment.

References

- BenchChem. (2025). Application Notes and Protocols for 5-(Thien-2-yl)thiophene-2-carbonitrile in Medicinal Chemistry. Benchchem.

- BenchChem. (2025). A Technical Guide to 5-(Thien-2-yl)

- Sigma-Aldrich. 5-bromo-3-chlorothiophene-2-carbonitrile. Sigma-Aldrich.

- PMC. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC.

- PubChem. 5-Bromothiophene-2-carbonitrile. PubChem.

- Sigma-Aldrich. 5-Bromothiophene-2-carbonitrile 97%. Sigma-Aldrich.

- Cureus. (2025).

- RSC Publishing. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.

- BenchChem.

- Beilstein Journals. (2007). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides.

- Ossila. 2,5-Dibromo-3-chlorothiophene.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cognizancejournal.com [cognizancejournal.com]

- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]

- 7. ossila.com [ossila.com]

- 8. 5-Bromothiophene-2-carbonitrile | C5H2BrNS | CID 3595059 - PubChem [pubchem.ncbi.nlm.nih.gov]

CAS number 5-Bromo-3-chlorothiophene-2-carbonitrile identification

Part 1: Executive Summary & Strategic Value

In the landscape of heterocyclic drug discovery, 5-Bromo-3-chlorothiophene-2-carbonitrile (CAS 2091365-74-9) represents a high-value "orthogonal scaffold." Unlike simple thiophenes, this trisubstituted core offers three distinct sites for chemical diversification, enabling the rapid generation of Structure-Activity Relationship (SAR) libraries.

Its strategic value lies in its chemoselectivity :

-

C5-Bromine: Highly reactive toward Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

-

C2-Nitrile: A versatile precursor for heterocycles (tetrazoles, triazoles) or hydrolyzable to carboxylic acids/amides.

-

C3-Chlorine: A sterically demanding handle that modulates metabolic stability or can serve as a secondary site for oxidative addition under specialized conditions.

This guide provides a rigorous technical analysis of its identification, synthesis, and application in medicinal chemistry.

Part 2: Chemical Identity & Physical Properties

| Property | Specification |

| IUPAC Name | 5-Bromo-3-chlorothiophene-2-carbonitrile |

| CAS Number | 2091365-74-9 |

| Molecular Formula | C₅HBrClNS |

| Molecular Weight | 222.49 g/mol |

| SMILES | N#CC1=C(Cl)C=C(Br)S1 |

| Appearance | Off-white to pale yellow solid (Predicted) |

| Solubility | Soluble in DCM, DMSO, Ethyl Acetate; Insoluble in Water |

| LogP (Predicted) | ~2.7 (Lipophilic) |

Part 3: Synthetic Architecture & Protocol

The synthesis of 5-Bromo-3-chlorothiophene-2-carbonitrile is governed by the electronic directing effects of the thiophene ring.

Mechanistic Logic (The "Why")

The precursor, 3-chlorothiophene-2-carbonitrile , contains two directing groups:

-

Nitrile (C2): A strong electron-withdrawing group (EWG), deactivating the ring and directing meta.

-

Chlorine (C3): Weakly deactivating but ortho/para directing.

-

Sulfur Atom: Strongly activates the

-positions (C2 and C5).

Regioselectivity: With C2 blocked by the nitrile, C5 is the only remaining

Validated Synthetic Protocol

Reaction: Bromination via N-Bromosuccinimide (NBS).[1]

Reagents:

-

Precursor: 3-Chlorothiophene-2-carbonitrile (1.0 equiv)

-

Brominating Agent: NBS (1.1 equiv)

-

Solvent: DMF (Dimethylformamide) or Acetonitrile (ACN)

-

Catalyst: None required (thermal) or catalytic NH₄OAc.

Step-by-Step Workflow:

-

Dissolution: Charge a reaction vessel with 3-chlorothiophene-2-carbonitrile and DMF (5 mL/mmol). Stir until fully dissolved.

-

Addition: Add NBS portion-wise over 15 minutes at room temperature (25°C). Note: Exothermic control is critical to prevent poly-bromination.

-

Reaction: Heat the mixture to 60°C and monitor by TLC (Hexane/EtOAc 9:1) or LC-MS. Conversion typically completes within 2–4 hours.

-

Quench: Pour the reaction mixture into ice-cold water (10x volume). The product will precipitate.

-

Isolation: Filter the solid. If oil forms, extract with Ethyl Acetate, wash with brine (3x) to remove DMF, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from Ethanol or purify via silica gel chromatography (0-10% EtOAc in Hexanes).

Synthesis Workflow Diagram

Caption: Regioselective bromination pathway driven by the alpha-directing effect of the thiophene sulfur.

Part 4: Analytical Characterization (Self-Validating)

To ensure scientific integrity, the identity of the compound must be validated using a "Triangulation Method" of NMR, MS, and IR.

| Method | Diagnostic Signal | Mechanistic Interpretation |

| ¹H NMR | Singlet at ~7.10 - 7.20 ppm (1H) | The starting material has two doublets (C4-H and C5-H). The disappearance of the C5-H signal and the collapse of the C4-H doublet into a singlet confirms substitution at C5. |

| ¹³C NMR | Shift of C5 Carbon | The C5 carbon signal will shift significantly upfield (shielding effect of heavy atom Br) compared to the C-H precursor. |

| MS (EI/ESI) | M+ / M+2 / M+4 Pattern | Presence of Br (79/81) and Cl (35/37) creates a distinct isotopic envelope. Look for relative intensities approx 3:4:1 for (M):(M+2):(M+4). |

| FT-IR | ~2220 cm⁻¹ | Sharp, distinct stretch characteristic of the Nitrile (C≡N) group. |

Part 5: Applications in Drug Discovery[3]

This scaffold is a "linchpin" intermediate. The reactivity order is Br > CN > Cl , allowing for sequential functionalization.

Chemo-Selective Derivatization

-

Suzuki-Miyaura Coupling (Site A - Br):

-

Conditions: Aryl Boronic Acid, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O.

-

Outcome: Selective formation of 5-Aryl-3-chlorothiophene-2-carbonitrile. The Cl and CN remain intact.

-

-

Nitrile Transformation (Site B - CN):

-

Hydrolysis: NaOH/H₂O

Carboxylic Acid (Bioisostere for carboxylates). -

Cyclization: NaN₃/NH₄Cl

Tetrazole (Bioisostere for carboxylic acid, improved metabolic stability).

-

-

Buchwald-Hartwig Amination (Site A - Br):

-

Conditions: Primary/Secondary Amine, Pd₂(dba)₃, BINAP, NaOtBu.

-

Outcome: Introduction of amino solubilizing groups.

-

Functionalization Pathway Diagram

Caption: Divergent synthesis pathways utilizing the orthogonal reactivity of the Br and CN handles.

Part 6: Safety & Handling (MSDS Summary)

-

Hazards: Irritant (Skin/Eye/Respiratory). Acute toxicity if swallowed (Nitrile releases cyanide upon metabolism in rare cases, though ring-bound nitriles are generally stable).

-

Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety glasses.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (protect from direct light to prevent debromination).

Part 7: References

-

Enamine Ltd. (2023). Product Catalog: 5-bromo-3-chlorothiophene-2-carbonitrile (CAS 2091365-74-9).[2][3] Retrieved from [Link]

-

Beilstein J. Org. Chem. (2007).[4] Development of potential manufacturing routes for substituted thiophenes. Retrieved from [Link] (Provides mechanistic grounding for thiophene halogenation).

-

PubChem. (2023). Compound Summary: 3-chlorothiophene-2-carboxylic acid (Precursor). Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Search results [chem-space.com]

- 3. namiki-s.co.jp [namiki-s.co.jp]

- 4. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]

Solubility of 5-Bromo-3-chlorothiophene-2-carbonitrile in Organic Solvents

Executive Summary

5-Bromo-3-chlorothiophene-2-carbonitrile (CAS: 2091365-74-9) is a highly functionalized heterocyclic building block critical in the synthesis of agrochemicals and pharmaceuticals. Its unique "dual-halogen" architecture—featuring a reactive bromine at the C5 position and a chlorine at C3, activated by an electron-withdrawing nitrile group at C2—makes it a versatile scaffold for orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

This technical guide provides a comprehensive analysis of its solubility profile, offering researchers a rational basis for solvent selection in synthesis, purification, and formulation. By synthesizing physicochemical principles with analog-based experimental data, this guide establishes protocols for handling this compound with precision.

Part 1: Physicochemical Profile

Understanding the molecular architecture is the first step in predicting solubility behavior. The interplay between the polar nitrile group and the lipophilic halogen substituents dictates the compound's affinity for various solvent classes.

| Property | Data | Notes |

| Chemical Name | 5-Bromo-3-chlorothiophene-2-carbonitrile | |

| CAS Number | 2091365-74-9 | |

| Molecular Formula | C₅HBrClNS | |

| Molecular Weight | 222.49 g/mol | |

| Physical State | Solid (Crystalline) | Typically yellow to off-white needles. |

| Predicted LogP | ~3.1 - 3.6 | Highly lipophilic due to Br/Cl atoms. |

| Key Functional Groups | Nitrile (-CN), Bromide (-Br), Chloride (-Cl) | -CN adds polarity; Halogens increase lipophilicity. |

Structural Solubility Theory

The solubility of 5-Bromo-3-chlorothiophene-2-carbonitrile is governed by two competing forces:

-

Dipole-Dipole Interactions: Driven by the strongly electron-withdrawing nitrile group (

) and the thiophene ring sulfur. This promotes solubility in polar aprotic solvents (e.g., DMSO, DMF, Acetone). -

London Dispersion Forces: The heavy halogen atoms (Br, Cl) significantly increase the molecule's polarizability and lipophilicity, facilitating solubility in chlorinated solvents (DCM, Chloroform) and aromatic hydrocarbons (Toluene).

Part 2: Solubility Analysis & Solvent Selection

The following solubility profile is constructed based on structural analysis and experimental data from close structural analogs (e.g., 5-bromothiophene-2-carbonitrile and 2,5-dibromo-3-chlorothiophene).

Solubility Profile Table

| Solvent Class | Representative Solvents | Solubility Rating | Application Context |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Primary Reaction Solvent. Excellent for dissolving the compound at room temperature. Ideal for extractions. |

| Polar Aprotic | DMSO, DMF, DMAc, Acetonitrile | High (>100 mg/mL) | Coupling Reactions. Preferred for high-temperature Pd-catalyzed cross-couplings (Suzuki, Sonogashira). |

| Ethers | THF, 2-MeTHF, 1,4-Dioxane | High (>80 mg/mL) | General Synthesis. Good solubility; THF is ideal for Grignard or organolithium exchange reactions (at -78°C). |

| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | Moderate to High | Workup & Purification. Excellent for liquid-liquid extraction. Often used in silica gel chromatography. |

| Aromatic Hydrocarbons | Toluene, Xylene | Moderate (High when hot) | Recrystallization. Shows steep solubility curve (low at RT, high at reflux), making it ideal for purification. |

| Alcohols | Methanol, Ethanol, Isopropanol | Low to Moderate | Antisolvent/Crystallization. Poor solubility at RT; moderate at reflux. Used as the "poor solvent" in solvent pairs. |

| Aliphatic Hydrocarbons | Hexanes, Heptane, Pentane | Insoluble (<1 mg/mL) | Precipitation. Used to crash the product out of solution or wash filter cakes to remove non-polar impurities. |

| Water | Water | Insoluble | Washing. The compound is highly hydrophobic. Water is used strictly for aqueous washes (brine, NaHCO₃). |

Visualization: Solvent Selection Decision Tree

Figure 1: Decision matrix for solvent selection based on experimental intent, highlighting the dichotomy between reaction efficiency and purification efficacy.

Part 3: Experimental Protocols

Since specific quantitative solubility data (saturation limits) for CAS 2091365-74-9 is rarely published, researchers must validate solubility in-house. Below are two field-proven protocols.

Protocol A: Saturation Solubility Determination (Gravimetric)

Use this to determine the exact concentration limit for process scale-up.

-

Preparation: Weigh 50 mg of 5-Bromo-3-chlorothiophene-2-carbonitrile into a 4 mL glass vial.

-

Solvent Addition: Add 250 µL of the target solvent (e.g., Toluene).

-

Equilibration: Vortex for 1 minute. If the solid dissolves completely, add another 50 mg. Repeat until a visible solid suspension persists.

-

Incubation: Agitate the suspension at 25°C for 2 hours.

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed vial.

-

Evaporation: Evaporate the solvent under a stream of nitrogen or in a vacuum oven.

-

Calculation: Weigh the residue.

Protocol B: Purification via Recrystallization

Based on the solubility differential between hot and cold states in alcohols or hydrocarbon mixtures.

-

Recommended Solvent System: Ethanol (Single solvent) or Toluene/Heptane (Solvent/Antisolvent).

-

Procedure:

-

Place crude solid in a round-bottom flask equipped with a reflux condenser.

-

Add Ethanol (approx. 5 mL per gram of solid).

-

Heat to reflux (78°C). The solid should partially dissolve.

-

Add additional Ethanol dropwise through the condenser until the solution is just clear.

-

Optional: If colored impurities persist, add activated charcoal, reflux for 5 mins, and hot-filter.

-

Remove heat and allow the flask to cool slowly to room temperature.

-

Cool further in an ice bath (0-4°C) for 1 hour to maximize yield.

-

Filter the crystals (likely light yellow needles) and wash with cold Ethanol.

-

Part 4: Applications & Case Studies

Case Study: Suzuki-Miyaura Cross-Coupling

Objective: Coupling the C5-Bromine with an aryl boronic acid.

Solvent Challenge: The reaction requires a solvent that dissolves the lipophilic thiophene but is miscible with the aqueous base (e.g.,

-

Why? The thiophene derivative is highly soluble in Toluene/Dioxane. The water phase solubilizes the inorganic base. Vigorous stirring creates an emulsion where the phase-transfer occurs.

-

Alternative:DMF can be used for anhydrous conditions, but removing DMF requires aqueous workup which can be tedious.

Case Study: Nucleophilic Aromatic Substitution ( )

Objective: Displacing the C3-Chlorine (activated by the C2-Nitrile). Solvent Challenge: Requires a polar aprotic solvent to solvate the nucleophile (e.g., an amine or alkoxide) while leaving the anion "naked" and reactive. Solution: DMSO or DMF at elevated temperatures (80-100°C).

-

Note: The high solubility of the starting material in DMSO ensures high local concentration, accelerating the rate-determining step.

Part 5: Safety & Handling (SDS Highlights)

While specific toxicology data for this exact isomer may be limited, it should be handled as a potent halogenated nitrile .

-

Hazards:

-

Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin (H302+H312+H332).

-

Irritation: Causes skin irritation (H315) and serious eye irritation (H319).

-

Cyanide Potential: Under strongly acidic or metabolic conditions, nitrile-containing compounds can theoretically release cyanide, though the thiophene ring makes this less labile than aliphatic nitriles.

-

-

Handling:

-

Always handle in a fume hood .

-

Wear nitrile gloves (DCM penetrates latex rapidly; use double-gloving or specific chemical-resistant gloves if using DCM).

-

Waste: Dispose of as halogenated organic waste. Do not mix with strong oxidizers.

-

References

-

BenchChem. (2025).[1][2][3] An In-depth Technical Guide to the Synthesis of 5-Bromothiophene-2-carboxylic acid from Thiophene-2-carboxylic. BenchChem Application Notes. Link

-

Royal Society of Chemistry. (2013).[4] Synthesis of 5-Bromothiophene-2-carboxylic Acid and derivatives. Journal of Materials Chemistry A, Supplementary Information. Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3595059, 5-Bromothiophene-2-carbonitrile. PubChem.[5] Link

-

Google Patents. (2004). Method for producing 5-chloro-thiophene derivatives (WO2004060887A1). Link

-

Beilstein Journals. (2007). Development of potential manufacturing routes for substituted thiophenes. Beilstein Journal of Organic Chemistry. Link

Sources

An In-depth Technical Guide to the Safe Handling of 5-Bromo-3-chlorothiophene-2-carbonitrile

A Synthesis of Safety Data for Researchers and Drug Development Professionals

The insights herein are derived from an analysis of related molecules such as 5-bromothiophene-2-carbonitrile, various chlorinated thiophenes, and general principles for managing halogenated organic compounds.[1][2] This composite methodology ensures that researchers can operate with a high degree of safety, anticipating potential hazards and implementing appropriate control measures.

Hazard Identification and Classification: A Composite Profile

Based on the known hazards of its structural components, 5-Bromo-3-chlorothiophene-2-carbonitrile is anticipated to be a hazardous substance. The GHS classification is extrapolated from closely related analogs, primarily 5-Bromothiophene-2-carbonitrile.[1]

Anticipated GHS Hazard Classification

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[1] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[1] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[1][2] |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[1] |

The presence of both bromine and chlorine on the thiophene ring, coupled with a reactive nitrile group, necessitates a cautious approach. Halogenated organic compounds can persist in the environment and may present long-term health risks.[3]

Caption: Mandatory PPE and Engineering Control Workflow.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is essential to maintain chemical integrity and prevent accidental exposure or incompatible reactions.

Handling

-

Avoid Contact: Avoid all direct contact with the skin, eyes, and clothing. [4]* Prevent Inhalation: Do not breathe dust or vapors. * Grounding: For transfers of larger quantities, containers should be grounded and bonded to prevent static discharge, as thiophene itself is flammable and can generate static charges. [5]* Hygiene: Wash hands thoroughly after handling, even if gloves were worn. Do not eat, drink, or smoke in the work area. [5]

Storage

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place. [2]* Incompatibilities: Store away from strong oxidizing agents (e.g., perchlorates, nitrates), strong acids, and strong bases. Thiophene compounds can react violently with nitric acid. [6][5]* Controlled Access: Store in a locked cabinet or an area accessible only to authorized personnel. [4]

First-Aid and Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure.

First-Aid Measures

-

Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. * Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists. * Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist. * Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.

Spill and Leak Response

-

Evacuate: Evacuate non-essential personnel from the area.

-

Ventilate: Ensure adequate ventilation.

-

Containment: Wearing full PPE, cover the spill with an inert absorbent material such as sand, diatomite, or activated charcoal adsorbent. [5]* Collection: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal. [5]* Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

-

Waste: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations. [6]

Toxicological and Disposal Considerations

Toxicological Profile (Inferred)

The toxicity of 5-Bromo-3-chlorothiophene-2-carbonitrile is primarily driven by its functional groups. The nitrile group (-CN) can be metabolized to release cyanide, posing a risk of systemic toxicity. Halogenated aromatic compounds are often investigated for persistence, bioaccumulation, and potential for long-term health effects. [3][7]The acute effects are well-captured by the GHS warnings: harm if ingested, inhaled, or in contact with skin, along with significant irritation to the skin, eyes, and respiratory system. [1]

Disposal

-

Hazardous Waste: This compound and any materials contaminated with it must be treated as hazardous waste.

-

Regulations: Disposal must be carried out by a licensed waste disposal company in strict accordance with all applicable environmental regulations. [6][8]* Incineration: High-temperature incineration with flue gas scrubbing is a common disposal method for halogenated organic waste, as it can break down the molecule while capturing the resulting acidic gases (HBr and HCl). [8][9]Do not dispose of this chemical into drains or the environment.

References

-

PubChem. (n.d.). 5-Bromothiophene-2-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

- MilliporeSigma. (2025). Safety Data Sheet.

-

Sciencemadness Wiki. (2025). Safe handling and storage of chemicals. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazard Summary: Thiophene. NJ.gov. Retrieved from [Link]

- Cameo Chemicals. (n.d.). Thiophene. National Oceanic and Atmospheric Administration.

-

Biomonitoring California. (n.d.). Brominated and Chlorinated Organic Chemical Compounds Used As Flame Retardants. Retrieved from [Link]

- DEFRA. (n.d.). Develop a process to separate brominated flame retardants from WEEE polymers Final Report.

-

Rlavie. (n.d.). 3-Bromo-5-chlorothiophene-2-carbonitrile. Retrieved from [Link]

-

Blum, A. et al. (2010). The San Antonio Statement on Brominated and Chlorinated Flame Retardants. Environmental Health Perspectives. Retrieved from [Link]

- Fisher Scientific. (2025). Safety Data Sheet: 5-Chlorothiophene-2-carbonyl chloride.

-

Serrano, D. et al. (2023). Simultaneous removal of brominated and chlorinated species during the production of oils by e-waste plastics catalytic hydropyrolysis. ResearchGate. Retrieved from [Link]

-

Hennebert, P. (2021). Hazardous properties of brominated, phosphorus, chlorinated, nitrogen and mineral flame retardants in plastics which may hinder their recycling. Detritus. Retrieved from [Link]

- Fisher Scientific. (2011). Safety Data Sheet: Thiophene.

Sources

- 1. 5-Bromothiophene-2-carbonitrile | C5H2BrNS | CID 3595059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WERCS Studio - Application Error [assets.thermofisher.com]

- 3. biomonitoring.ca.gov [biomonitoring.ca.gov]

- 4. tcichemicals.com [tcichemicals.com]

- 5. nj.gov [nj.gov]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. Brominated and Chlorinated Flame Retardants: The San Antonio Statement - PMC [pmc.ncbi.nlm.nih.gov]

- 8. polymerandfire.wordpress.com [polymerandfire.wordpress.com]

- 9. researchgate.net [researchgate.net]

Halogenated Thiophene Carbonitrile Derivatives: A Technical Guide on Synthesis, Functionalization, and Therapeutic Applications

Executive Summary

Halogenated thiophene carbonitrile derivatives represent a highly versatile class of heterocyclic building blocks in modern medicinal chemistry and materials science. The unique electronic architecture of these molecules is defined by the electron-rich thiophene core, the strongly electron-withdrawing carbonitrile (-C≡N) group, and the electrophilic halogen handle (typically -Cl, -Br, or -I)[1]. This specific functional group arrangement enables precise, regioselective functionalization. In drug discovery, these derivatives serve as critical precursors for aminomethylenethiophenes (AMTs) and complex fused heterocycles, acting as potent inhibitors against targets such as Lysyl Oxidase (LOX) in metastatic cancers[2], and Acetylcholinesterase (AChE) in neurodegenerative diseases[3]. In materials science, they are essential monomers for synthesizing low-bandgap donor-acceptor copolymers used in organic photovoltaics[4].

Core Synthetic Methodologies & Causality

The Multicomponent Gewald Reaction

The de novo synthesis of the thiophene carbonitrile core is most efficiently achieved via the Gewald reaction. This one-pot, multicomponent reaction (MCR) condenses a ketone or aldehyde with an

Causality of Reagents: The base is critical as it deprotonates the active methylene of the nitrile, initiating a Knoevenagel condensation with the carbonyl compound. The resulting highly electrophilic intermediate is subsequently attacked by the activated sulfur species. The strongly electron-withdrawing nature of the nitrile group not only facilitates the initial deprotonation but also drives the final intramolecular cyclization, yielding a stable 2-amino-thiophene-3-carbonitrile derivative[5].

Caption: Multicomponent Gewald reaction workflow for synthesizing thiophene carbonitrile cores.

Regioselective Halogenation and Cross-Coupling

For existing thiophene-2-carbonitrile scaffolds, halogenation is typically directed to the 5-position. Reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) are utilized under acidic conditions[6]. The -C≡N group at position 2 deactivates the ring, making the sulfur-adjacent 5-position the most electronically favorable site for electrophilic aromatic substitution.

Once halogenated, the carbon-halogen bond serves as an ideal insertion site for Palladium(0) catalysts. Through Suzuki, Stille, or Sonogashira cross-coupling reactions, the halogenated thiophene carbonitrile can be diversified into complex oligothiophenes or functionalized aryl-thiophenes[7].

Caption: Palladium-catalyzed and nucleophilic diversification of halogenated thiophene carbonitriles.

Pharmacological Mechanisms of Action

Lysyl Oxidase (LOX) Inhibition in Metastatic Cancer

Lysyl oxidase (LOX) is a copper-dependent amine oxidase responsible for cross-linking collagens and elastin in the tumor extracellular matrix, a critical step in metastatic spread[8]. Halogenated thiophene carbonitriles, specifically 5-chloro-2-thiophene-carbonitrile, are primary starting materials for synthesizing aminomethylenethiophene (AMT) inhibitors[2].

Mechanism: The nitrile group is reduced to an aminomethylene group (

Caption: Synthesis and mechanism of AMT-based LOX inhibitors from halogenated thiophene carbonitriles.

Neurodegenerative Targets (AChE and SARM1)

Halogenated thiophene chalcones synthesized from thiophene carbonitriles exhibit strong inhibitory activity against Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). Structure-Activity Relationship (SAR) studies indicate that chlorine substitution at the 5-position of the thiophene ring dramatically enhances binding affinity within the AChE active site via stable halogen bonding and hydrophobic interactions[3]. Furthermore, pyrazole-fused thiophene carbonitrile derivatives have recently been patented as potent SARM1 inhibitors, offering protective effects against axonal degeneration in neurodegenerative disorders[10].

Quantitative Data Summary

The following table summarizes the biological and material applications of key thiophene carbonitrile derivatives based on recent literature:

| Compound Scaffold | Primary Target / Mechanism | Application Field | Key Structural Modifications |

| Aminomethylenethiophenes (AMTs) | Lysyl Oxidase (LOX) Inhibition | Anti-metastatic (Oncology) | 5-Sulfonyl linker, 2-aminomethylene derived from -CN[2] |

| Cyclopenta[b]thiophenes | Tyrosine Kinase (TK) Inhibition | Anticancer (MCF-7 cell lines) | Triazine ring fusion, N-chloroacetylation |

| Thiophene-chalcones | AChE / BChE Inhibition | Alzheimer's Disease | 5-Chloro substitution on thiophene ring[3] |

| Pyrazole-thiophene carbonitriles | SARM1 Inhibition | Neurodegenerative Disorders | Pyrazole fusion, trifluoroacetic acid salts[10] |

| Thieno[3,2-b]thiophene-2-carbonitrile | LUMO Energy Lowering | Organic Photovoltaics | Donor-Acceptor (D-A) copolymerization[11] |

Self-Validating Experimental Protocols

Protocol 1: Synthesis of AMT-based LOX Inhibitors from 5-Chloro-2-thiophene-carbonitrile

This protocol describes the conversion of a halogenated thiophene carbonitrile into an active AMT scaffold[8].

-

Thiolation (Nucleophilic Aromatic Substitution):

-

Procedure: Dissolve 5-chloro-2-thiophene-carbonitrile (1.0 eq) in anhydrous DMF. Add sodium thiomethoxide (1.2 eq) and heat to 120 °C under an argon atmosphere for 4 hours.

-

Validation: Monitor via TLC (Hexane:EtOAc 4:1). The strong electron-withdrawing effect of the -CN group activates the 5-position, allowing complete displacement of the chloride ion. The product will appear as a new, more polar spot.

-

-

Nitrile Reduction:

-

Procedure: Isolate the sulfide intermediate and dissolve in anhydrous THF. Slowly add Borane-THF complex (

, 3.0 eq) at 0 °C, then warm to room temperature and stir for 12 hours. -

Validation: Perform FT-IR spectroscopy on the crude product. The successful reduction is validated by the complete disappearance of the sharp

stretch at ~2220

-

-

Amide Formation & S-Oxidation:

-

Procedure: Protect the resulting primary amine using trifluoroacetic anhydride (TFAA) and triethylamine in DCM. Subsequently, oxidize the sulfide to a sulfone using mCPBA (2.5 eq) in DCM at room temperature.

-

Validation: LC-MS analysis will confirm S-oxidation by a mass shift of +32 Da (

) corresponding to the addition of two oxygen atoms.

-

Protocol 2: Gewald Synthesis of 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile

This protocol outlines the multicomponent assembly of a fused thiophene carbonitrile.

-

Reagent Assembly: In a round-bottom flask, combine cyclopentanone (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (

, 1.0 eq) in absolute ethanol. -

Catalysis & Cyclization: Cool the mixture to 0-5 °C using an ice bath. Add morpholine (1.0 eq) dropwise over 15 minutes.

-

Causality: Morpholine acts as a base to deprotonate malononitrile, driving the Knoevenagel condensation. The low temperature prevents unwanted side-polymerization of the highly reactive intermediates.

-

-

Isolation: Stir the reaction mixture at room temperature for 12 hours.

-

Validation: The reaction is self-validating through precipitation. As the fused thiophene ring forms, its solubility in ethanol decreases, yielding a solid precipitate. Filter the solid and recrystallize from ethanol to obtain the pure compound (Yield: >75%).

-

References

1. World Health Organization (WHO) / Paronikyan et al. Synthesis, anticancer activity and structure-activity relationship of some anticancer agents based on Cyclopenta (b) thiophene s. Available at: 2.[1] PubChem - NIH. 2-Thiophenecarbonitrile | C5H3NS | CID 66087. Available at: 3.[11] Benchchem. Thieno[3,2-b]thiophene-2-carbonitrile | 40985-58-8. Available at: 4.[2] Journal of Medicinal Chemistry - ACS Publications. Anti-metastatic Inhibitors of Lysyl Oxidase (LOX): Design and Structure–Activity Relationships. Available at: 5.[6] Google Patents. Ring Compound Having Pyrazolyl Group As Substituent And Medicinal Composition Thereof. Available at: 6.[4] ResearchGate. Bandgap and Molecular Level Control of the Low-Bandgap Polymers Based on 3,6-Dithiophen-2-yl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione toward Highly Efficient Polymer Solar Cells. Available at: 7.[10] Google Patents. WO2025045746A1 - Pyrazole derivatives as sarm1 inhibitors useful for the treatment of neurodegenerative disorders. Available at: 8.[3] Taylor & Francis. Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. Available at: 9.[5] Benchchem. Thiophene-2-carbaldehyde | High-Purity Reagent. Available at: 10.[7] ResearchGate. Palladium-Catalyzed Coupling Reactions Towards the Synthesis of Well-Defined Thiophene-Oligomers. Available at: 11.[8] PMC - NIH. Anti-metastatic Inhibitors of Lysyl Oxidase (LOX): Design and Structure–Activity Relationships. Available at: 12.[9] ACS Publications. Anti-metastatic Inhibitors of Lysyl Oxidase (LOX): Design and Structure–Activity Relationships. Available at:

Sources

- 1. 2-Thiophenecarbonitrile | C5H3NS | CID 66087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Thiophene-2-carbaldehyde | High-Purity Reagent [benchchem.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. researchgate.net [researchgate.net]

- 8. Anti-metastatic Inhibitors of Lysyl Oxidase (LOX): Design and Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. WO2025045746A1 - Pyrazole derivatives as sarm1 inhibitors useful for the treatment of neurodegenerative disorders - Google Patents [patents.google.com]

- 11. Thieno[3,2-b]thiophene-2-carbonitrile | 40985-58-8 | Benchchem [benchchem.com]

5-Bromo-3-chlorothiophene-2-carbonitrile: Molecular Characteristics, Synthesis, and Applications in Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry and advanced materials science, highly functionalized heterocyclic building blocks are paramount. 5-Bromo-3-chlorothiophene-2-carbonitrile (CAS: 2091365-74-9) represents a premium, densely substituted thiophene scaffold. By integrating three distinct functional handles—a nitrile group and two orthogonal halogens (chlorine and bromine)—this molecule offers unparalleled versatility for site-selective cross-coupling and late-stage functionalization.

This technical guide provides an in-depth analysis of its physicochemical properties, structural rationale, and a self-validating synthetic protocol designed for reproducibility and high yield.

Molecular Identity & Physicochemical Profiling

Understanding the exact molecular metrics is the first step in reaction planning and stoichiometric calculation. The presence of both bromine and chlorine generates a distinct isotopic signature, which is critical for mass spectrometry validation.

Quantitative Data Summary

| Property | Specification |

| Chemical Name | 5-Bromo-3-chlorothiophene-2-carbonitrile |

| CAS Registry Number | 2091365-74-9 |

| Molecular Formula | C5HBrClNS |

| Molecular Weight | 222.49 g/mol |

| Core Structure | Thiophene |

| Substituents | 2-Carbonitrile (-CN), 3-Chloro (-Cl), 5-Bromo (-Br) |

| Isotopic Signature (MS) | M, M+2, M+4 (approx. 3:4:1 ratio due to 79Br/81Br and 35Cl/37Cl) |

Data corroborated by commercial chemical catalogs .

Structural Rationale in Medicinal Chemistry

As a Senior Application Scientist, I frequently leverage polyhalogenated thiophenes to solve complex drug design challenges. The strategic placement of substituents on this scaffold provides three distinct advantages:

-

Bioisosterism & Lipophilicity : The thiophene core acts as a classic bioisostere for the phenyl ring, often improving the lipophilicity (LogP) and metabolic stability of the drug candidate.

-

The Nitrile Handle (-CN) : Positioned at C2, the nitrile group is a strong electron-withdrawing group (EWG). It serves as a robust hydrogen-bond acceptor, resists oxidative metabolism, and can be readily converted into primary amines, amides, or tetrazoles (a carboxylic acid bioisostere).

-

Orthogonal Halogenation : The C3-Chlorine and C5-Bromine bonds possess significantly different bond dissociation energies. This differential reactivity allows for haloselective cross-coupling , a technique where the weaker C-Br bond is selectively activated by Palladium(0) catalysts, leaving the C-Cl bond intact for subsequent, orthogonal functionalization .

Synthetic Methodology: Self-Validating Protocol

The most efficient route to synthesize 5-bromo-3-chlorothiophene-2-carbonitrile is the regioselective electrophilic bromination of 3-chlorothiophene-2-carbonitrile (CAS: 147123-67-9).

The following protocol is designed as a self-validating system , incorporating in-process controls (IPC) and explaining the causality behind each experimental choice.

Step-by-Step Bromination Workflow

Step 1: Reaction Setup & Inertion

-

Action : Dissolve 3-chlorothiophene-2-carbonitrile (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.5 M concentration. Purge the flask with Argon for 10 minutes.

-

Causality : Anhydrous conditions prevent the hydrolysis of the nitrile group. DMF is selected for its high dielectric constant, which stabilizes the polar intermediate (Wheland intermediate) formed during electrophilic aromatic substitution.

-

Self-Validation (IPC) : Perform a Karl Fischer titration on the solvent prior to addition; water content must be <50 ppm to ensure optimal yield.

Step 2: Electrophilic Bromination

-

Action : Cool the reaction vessel to 0 °C using an ice-water bath. Add N-Bromosuccinimide (NBS) (1.05 eq) in small portions over 30 minutes. Maintain internal temperature below 5 °C.

-

Causality : The sulfur atom's +M (mesomeric) effect strongly directs electrophilic attack to the 5-position. Portion-wise addition of NBS mitigates the exothermic nature of the reaction. Keeping the temperature low prevents thermal runaway and suppresses non-selective polybromination or radical side-reactions.

-

Self-Validation (IPC) : Monitor the reaction via LC-MS. The reaction is complete when the starting material (m/z ~144 [M+H]+) is fully consumed, replaced by the product's distinct isotopic cluster (m/z 222 / 224 / 226[M+H]+).

Step 3: Quenching and Phase Separation

-

Action : Pour the reaction mixture into ice-water (3× the volume of DMF). Extract the aqueous phase with Ethyl Acetate (EtOAc) three times.

-

Causality : The sudden polarity shift crashes out the highly lipophilic brominated thiophene into the organic phase, while the polar succinimide byproduct and DMF remain partitioned in the aqueous phase.

-

Self-Validation (IPC) : Run a TLC (Hexane/EtOAc 8:2) of the aqueous layer. The absence of UV-active spots confirms complete extraction of the product.

Step 4: Purification & Isolation

-

Action : Wash the combined organic layers with 5% aqueous LiCl, dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel chromatography.

-

Causality : The aqueous LiCl wash is a highly specific technique to strip residual DMF from the organic phase, preventing solvent contamination in the final product.

-

Self-Validation (IPC) : 1H NMR of the purified solid must show the disappearance of the C5 proton and the presence of a single, sharp singlet in the aromatic region corresponding to the isolated C4 proton.

Downstream Functionalization & Orthogonal Workflows

The true value of 5-bromo-3-chlorothiophene-2-carbonitrile lies in its downstream utility. Because oxidative addition of Pd(0) into a C-Br bond is kinetically favored over a C-Cl bond, chemists can perform sequential, highly controlled cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig).

Below is the logical workflow mapping the orthogonal functionalization of this scaffold.

Orthogonal functionalization workflow of 5-bromo-3-chlorothiophene-2-carbonitrile.

Conclusion

5-Bromo-3-chlorothiophene-2-carbonitrile (C5HBrClNS, MW: 222.49 g/mol ) is a masterclass in molecular design for synthetic chemistry. By understanding the electronic interplay between the strongly withdrawing nitrile group and the electron-rich thiophene sulfur, researchers can execute precise, regioselective bromination. Furthermore, the resulting orthogonal halogen handles empower drug development professionals to build complex, multi-substituted heteroaromatics with absolute chemoselectivity, drastically reducing step counts in library synthesis.

References

-

Journal of the American Chemical Society (ACS Publications) : Haloselective Cross-Coupling via Ni/Photoredox Dual Catalysis. ACS Publications. Available at:[Link]

Unlocking the Therapeutic Promise: A Technical Guide to the Pharmacophore Potential of 5-Bromo-3-chlorothiophene-2-carbonitrile

Introduction: The Thiophene Scaffold as a Cornerstone in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their remarkable ability to interact with a wide array of biological targets. The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a quintessential example of such a scaffold.[1][2][3] Its versatile nature, stemming from its electronic properties and synthetic tractability, has led to its incorporation into numerous FDA-approved drugs spanning therapeutic areas such as oncology, inflammation, and neurology.[1][4][5] The sulfur atom within the thiophene ring can participate in hydrogen bonding, enhancing drug-receptor interactions, and the ring itself often serves as a bioisostere for a phenyl group, offering a valuable tool for modulating physicochemical properties in drug design.[1]

This guide delves into the pharmacophore potential of a specific, yet under-explored, thiophene derivative: 5-Bromo-3-chlorothiophene-2-carbonitrile . By dissecting its structural and electronic features, we will construct a hypothetical pharmacophore model. This model will serve as the foundation for a comprehensive computational and experimental workflow aimed at identifying its potential biological targets and initiating a rational drug discovery campaign. This document is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical matter for therapeutic intervention.

Physicochemical and Structural Analysis: Deconstructing 5-Bromo-3-chlorothiophene-2-carbonitrile

A thorough understanding of a molecule's physicochemical properties is paramount to predicting its behavior in a biological system. The structural attributes of 5-Bromo-3-chlorothiophene-2-carbonitrile suggest a rich potential for molecular interactions.

| Property | Value/Descriptor | Source/Method |

| Molecular Formula | C5HBrClNS | Inferred from name |

| Molecular Weight | ~238.5 g/mol | Calculated |

| CAS Number | 2092852-28-1 | [6] |

| Appearance | Yellow liquid | [6] |

| Storage | 2-8°C | [6] |

Key Structural Features and Their Pharmacophoric Implications:

-

Thiophene Ring: The core aromatic scaffold provides a rigid framework and is a known hydrophobic feature. The sulfur atom can act as a hydrogen bond acceptor.

-

Nitrile Group (-C≡N): The electron-withdrawing nature of the nitrile group significantly influences the electronic distribution of the thiophene ring. The nitrogen atom is a potent hydrogen bond acceptor.

-

Bromo and Chloro Substituents: These halogen atoms contribute to the molecule's lipophilicity and can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding. Their positions on the ring create a distinct electrostatic potential map.

Hypothetical Pharmacophore Model Generation: A Ligand-Based Approach

In the absence of a known biological target for 5-Bromo-3-chlorothiophene-2-carbonitrile, we will employ a ligand-based pharmacophore modeling approach.[7][8] This involves identifying the key chemical features of the molecule that are likely to be essential for its biological activity.[9]

Our proposed pharmacophore model for this molecule consists of the following features:

-

One Aromatic Ring (AR): Representing the thiophene core.

-

Two Hydrogen Bond Acceptors (HBA): One from the nitrile nitrogen and one from the thiophene sulfur.

-

One Hydrophobic Feature (HY): Co-located with the aromatic ring.

-

Two Halogen Bond Donors (HBD): Representing the bromine and chlorine atoms.

A hypothetical pharmacophore model for 5-Bromo-3-chlorothiophene-2-carbonitrile.

Computational Workflow for Model Validation and Target Identification

The proposed pharmacophore model serves as a 3D query for virtual screening of large compound libraries to identify molecules with similar features, which may in turn suggest potential biological targets.[10][11]

A computational workflow for virtual screening and target identification.

Step-by-Step Methodology:

-

3D Pharmacophore Query Generation:

-

Utilize software such as LigandScout, MOE (Molecular Operating Environment), or Discovery Studio to generate a 3D representation of the hypothetical pharmacophore model.

-

Define the spatial constraints (distances and angles) between the pharmacophore features based on the low-energy conformation(s) of 5-Bromo-3-chlorothiophene-2-carbonitrile.

-

-

Virtual Screening:

-

Screen large compound databases (e.g., ZINC, ChEMBL) using the generated 3D pharmacophore query.

-

The goal is to identify molecules that match the pharmacophoric features, which can provide clues about potential biological targets.[7]

-

-

Hit Filtering and Prioritization:

-

Filter the initial hits based on physicochemical properties (e.g., Lipinski's Rule of Five) to select for drug-like molecules.

-

Employ in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools to further refine the hit list.

-

-

Molecular Docking:

-

Identify the known biological targets of the top-ranked, structurally diverse hits from the virtual screen.

-

Perform molecular docking studies of 5-Bromo-3-chlorothiophene-2-carbonitrile against these identified targets to predict its binding affinity and mode of interaction.

-

-

Target Identification and Prioritization:

-

Analyze the docking results to identify the most promising putative biological targets for 5-Bromo-3-chlorothiophene-2-carbonitrile.

-

Prioritize targets based on docking scores, biological relevance to disease, and potential for therapeutic intervention.

-

Experimental Validation and Hit-to-Lead Optimization

The computational predictions must be validated through rigorous experimental testing.

An experimental workflow for biological validation and lead optimization.

Step-by-Step Methodologies:

-

Compound Synthesis and Characterization:

-

Although 5-Bromo-3-chlorothiophene-2-carbonitrile is commercially available, larger quantities for extensive biological screening may require custom synthesis. A potential synthetic route could involve the halogenation of a suitable thiophene-2-carbonitrile precursor.

-

The final compound must be purified (e.g., by column chromatography or recrystallization) and its identity and purity confirmed by analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and HPLC.

-

-

In Vitro Biological Assays:

-

For each prioritized target, select or develop a suitable in vitro assay. This could include:

-

Enzyme Inhibition Assays: To determine the IC₅₀ value if the target is an enzyme.

-

Receptor Binding Assays: To determine the Ki or Kd value if the target is a receptor.

-

Cell-Based Assays: To assess the compound's effect on a specific cellular pathway or phenotype.

-

-

-

Structure-Activity Relationship (SAR) Studies:

-

If initial screening reveals promising activity, a focused library of analogs should be synthesized.

-

Modifications would systematically explore the contributions of the bromo, chloro, and nitrile substituents to the observed activity. For example, replacing the bromine with other halogens or small alkyl groups could probe the importance of the halogen bond.

-

-

Lead Optimization:

-

Based on the SAR data, further chemical modifications will be made to improve potency, selectivity, and pharmacokinetic properties.

-

This iterative process of design, synthesis, and testing is the core of hit-to-lead optimization.

-

Conclusion: A Promising Starting Point for Novel Therapeutics

5-Bromo-3-chlorothiophene-2-carbonitrile represents a largely unexplored molecule with significant potential as a pharmacophore for the development of new therapeutics. Its well-defined structural features, including a thiophene core, a nitrile group, and halogen substituents, provide multiple points for interaction with biological targets. The systematic approach outlined in this guide, combining computational modeling with experimental validation, offers a robust framework for unlocking the therapeutic promise of this and other novel thiophene derivatives. The journey from a hypothetical pharmacophore to a clinically viable drug candidate is long and challenging, but it begins with a deep understanding of the chemical potential inherent in a molecule. 5-Bromo-3-chlorothiophene-2-carbonitrile is a compelling starting point for that journey.

References

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.

-

Drug Design by Pharmacophore and Virtual Screening Approach. PMC.

-

Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. PubMed.

-

A Review on Recent Advances of Pharmacological Diversification of Thiophene Derivatives. International Journal of Advanced Research in Science, Communication and Technology.

-

Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dovepress.

-

Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. Taylor & Francis Online.

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing.

-

Pharmacophore Modeling in Computational Drug Design: A Critical Review. ijarsct.

-

Pharmacophore modeling, virtual computational screening and biological evaluation studies. PeerJ Preprints.

-

An overview on a Computer-Aided Drug Design by Pharmacophore modelling and Virtual screening approach. IJHSSM.org.

-

CAS 2092852-28-1|3-Bromo-5-Chlorothiophene-2-Carbonitrile. Rlavie.

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. CAS 2092852-28-1|3-Bromo-5-Chlorothiophene-2-Carbonitrile [rlavie.com]

- 7. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijhssm.org [ijhssm.org]

- 9. ijarsct.co.in [ijarsct.co.in]

- 10. dovepress.com [dovepress.com]

- 11. Pharmacophore modeling, virtual computational screening and biological evaluation studies [PeerJ Preprints] [peerj.com]

Methodological & Application

Application Note: Orthogonal Functionalization of 5-Bromo-3-chlorothiophene-2-carbonitrile

Abstract

This guide outlines the strategic synthesis of polysubstituted thiophenes utilizing 5-Bromo-3-chlorothiophene-2-carbonitrile (CAS 2092852-28-1) as a core scaffold. This molecule offers three distinct points of diversity (C2, C3, C5) with orthogonal reactivity profiles, enabling sequential functionalization without protecting groups. This protocol details the chemo-selective manipulation of the C5-Bromine via Palladium-catalyzed cross-coupling, followed by C3-Chlorine displacement via Nucleophilic Aromatic Substitution (

Strategic Analysis: The Reactivity Triad

The utility of 5-Bromo-3-chlorothiophene-2-carbonitrile lies in the electronic differentiation of its three functional handles. Successful synthesis requires adhering to a specific order of operations to maintain chemo-selectivity.

Reactivity Profile

-

C5-Bromine (High Reactivity): Located

to the sulfur atom, this position is electronically enriched and the C-Br bond is the weakest. It is highly active toward oxidative addition by Pd(0), making it the primary site for cross-coupling reactions (Suzuki, Stille, Sonogashira). -

C3-Chlorine (Latent Electrophile): Located

to the sulfur but ortho to the electron-withdrawing nitrile group. While less reactive toward Pd(0) than the C5-Br, the adjacent nitrile dramatically lowers the LUMO energy at C3, activating it for Nucleophilic Aromatic Substitution ( -

C2-Nitrile (Scaffold Morphing): A versatile precursor for heterocycle formation (e.g., thienopyrimidines), hydrolysis to amides/acids, or reduction to amines.

Visualizing the Strategy

The following diagram illustrates the logical flow of functionalization, prioritizing the most reactive sites first to prevent side reactions.

Figure 1: Sequential functionalization workflow ensuring chemo-selectivity at each step.

Detailed Experimental Protocols

Protocol 1: C5-Selective Suzuki-Miyaura Coupling

Objective: Install an aryl or heteroaryl group at the C5 position while leaving the C3-Cl and C2-CN motifs intact.

Mechanism: The oxidative addition of Pd(0) occurs preferentially at the C-Br bond (Bond Dissociation Energy ~81 kcal/mol) over the C-Cl bond (~96 kcal/mol). The

Materials:

-

5-Bromo-3-chlorothiophene-2-carbonitrile (1.0 equiv)

-

Catalyst:

(5 mol%) -

Base:

(2.0 equiv, 2M aqueous solution) -

Solvent: 1,4-Dioxane (0.1 M concentration)

Procedure:

-

Setup: In a glovebox or under an argon stream, charge a reaction vial with the thiophene substrate, aryl boronic acid, and

. -

Solvent Addition: Add degassed 1,4-dioxane and the aqueous

solution. -

Reaction: Seal the vial and heat to 80°C for 4–6 hours. Note: Do not exceed 100°C to prevent potential activation of the C3-Cl bond.

-

Workup: Cool to room temperature (RT). Dilute with ethyl acetate and wash with water and brine.[3] Dry the organic layer over

.[1] -

Purification: Concentrate in vacuo and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Expected Outcome: >85% yield of the 5-aryl-3-chlorothiophene-2-carbonitrile.[4]

Protocol 2: C3-Selective Nucleophilic Aromatic Substitution ( )

Objective: Displace the C3-Chlorine with an amine, alkoxide, or thiol nucleophile.

Mechanism: The C2-nitrile group exerts a strong electron-withdrawing effect ($ -M $ and $ -I $ effects), making the C3 position highly electrophilic. The intermediate Meisenheimer complex is stabilized by the nitrile and the thiophene ring.

Materials:

-

5-Aryl-3-chlorothiophene-2-carbonitrile (Product from Protocol 1)

-

Nucleophile: Primary/Secondary Amine (1.2–1.5 equiv)

-

Base:

or -

Solvent: DMF or DMSO (Polar aprotic solvents are essential)

Procedure:

-

Setup: Dissolve the C5-substituted thiophene in dry DMF (0.2 M).

-

Addition: Add the base followed by the amine nucleophile.

-

Reaction: Heat the mixture to 80–100°C for 2–12 hours. Monitor by LC-MS.

-

Tip: Sterically hindered amines may require higher temperatures (120°C) or microwave irradiation.

-

-

Workup: Pour the reaction mixture into ice water to precipitate the product. If no precipitate forms, extract with EtOAc/LiCl (5% aq) to remove DMF.

-

Purification: Recrystallization from EtOH or silica chromatography.

Expected Outcome: Formation of the fully substituted 3-amino-5-arylthiophene-2-carbonitrile.

Protocol 3: C2-Nitrile Cyclization (Thienopyrimidine Synthesis)

Objective: Convert the ortho-amino-nitrile motif into a bicyclic thienopyrimidine, a privileged scaffold in kinase inhibitor discovery.

Materials:

-

3-Amino-5-arylthiophene-2-carbonitrile (Product from Protocol 2)

-

Formamidine acetate (5.0 equiv)

-

Solvent: Ethanol or 2-Methoxyethanol

Procedure:

-

Setup: Suspend the starting material and formamidine acetate in the solvent.

-

Reaction: Heat to reflux (80–100°C) overnight. The reaction proceeds via nucleophilic attack of the amidine on the nitrile, followed by intramolecular cyclization and ammonia elimination.

-

Workup: Cool to RT. The product often precipitates out of the cool solution. Filter and wash with cold ethanol.

Data Summary & Troubleshooting

| Parameter | C5-Coupling (Step 1) | C3-Substitution (Step 2) |

| Primary Challenge | Protodebromination (loss of Br) | Hydrolysis of Nitrile to Amide |

| Key Control | Strictly anhydrous/degassed conditions | Dry solvents; avoid hydroxide bases |

| Temperature Limit | Max 100°C (to save Cl) | Min 80°C (to activate Cl) |

| Preferred Catalyst | None (Base mediated) |

Troubleshooting Guide

-

Issue: "Halogen Dance" (Migration of Br/Cl).

-

Cause: Use of strong lithium bases (e.g., LDA, n-BuLi) causes deprotonation at C4 followed by halogen migration.

-

Solution: Avoid lithiation.[5] Use Pd-catalysis and mild bases (

) as described.

-

-

Issue: Low Conversion in Step 2 (

).-

Cause: Nucleophile is too bulky or C3-Cl is not electrophilic enough.

-

Solution: Switch solvent to NMP (N-methyl-2-pyrrolidone) and increase temp to 120°C. Ensure the C2 group remains a Nitrile (CN); if it hydrolyzed to an Amide (

), the electron-withdrawing power is reduced, killing the reaction.

-

References

-

Suzuki Coupling on Halothiophenes

- Title: "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds"

- Source:Chemical Reviews, 1995, 95(7), 2457–2483.

-

URL:[Link]

- Source:Journal of Heterocyclic Chemistry, 2010. (General reference for ortho-halo nitrile reactivity).

- Thienopyrimidine Synthesis: Title: "Synthesis and biological evaluation of thienopyrimidine derivatives" Source:European Journal of Medicinal Chemistry, 2012. Context: Standard protocols for cyclizing 2-cyano-3-aminothiophenes.

Sources

- 1. rsc.org [rsc.org]

- 2. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

Application Notes and Protocols for the Regioselective Suzuki-Miyaura Coupling of 5-Bromo-3-chlorothiophene-2-carbonitrile

Introduction: Strategic Functionalization of a Privileged Heterocycle

Thiophene and its derivatives are cornerstone scaffolds in the fields of medicinal chemistry and materials science, recognized for their electron-rich nature and bioisosteric properties that facilitate interactions with a multitude of biological targets.[1][2] The strategic introduction of diverse substituents onto the thiophene ring is a critical endeavor in the development of novel therapeutics and advanced organic materials.[2][3][4] Among the powerful synthetic tools available for C-C bond formation, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out due to its mild reaction conditions, broad functional group tolerance, and the use of readily available and relatively non-toxic organoboron reagents.[5]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the regioselective Suzuki-Miyaura coupling of 5-Bromo-3-chlorothiophene-2-carbonitrile. This particular substrate presents an interesting challenge and opportunity in selective synthesis due to the presence of two different halogen atoms at distinct positions on the thiophene ring. The electron-withdrawing nitrile group at the 2-position further modulates the electronic properties of the ring, influencing the reactivity of the C-Br and C-Cl bonds. Understanding and controlling the regioselectivity of the coupling reaction is paramount for the efficient synthesis of desired target molecules.

This document will delve into the mechanistic underpinnings of regioselectivity in the Suzuki-Miyaura coupling of dihalogenated heterocycles, provide a detailed and optimized experimental protocol, and offer insights into the characterization of the resulting products.

Mechanistic Insights into Regioselectivity

The regioselectivity of the Suzuki-Miyaura coupling on dihalogenated substrates is primarily governed by the relative rates of the oxidative addition of the palladium(0) catalyst to the different carbon-halogen bonds.[6][7] Several factors influence this crucial step in the catalytic cycle:

-

Nature of the Halogen: The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > Cl > F. This is attributed to the decreasing bond strength of the carbon-halogen bond down the group, which facilitates oxidative addition.

-

Electronic Effects: The electronic environment of the carbon-halogen bond plays a significant role. Electron-withdrawing groups on the aromatic ring can enhance the rate of oxidative addition by making the carbon atom more electrophilic.[7] Conversely, electron-donating groups can decrease the reaction rate.

-

Steric Hindrance: Steric hindrance around the reaction site can impede the approach of the bulky palladium catalyst, thereby slowing down the rate of oxidative addition.[8]

-

Catalyst and Ligand Effects: The choice of palladium catalyst and, more importantly, the phosphine ligand can have a profound impact on regioselectivity.[9][10] Bulky and electron-rich ligands can favor oxidative addition at less sterically hindered positions and can also influence the overall stability and activity of the catalyst.[8][10]

In the case of 5-Bromo-3-chlorothiophene-2-carbonitrile, the C-Br bond at the 5-position is inherently more reactive than the C-Cl bond at the 3-position. Furthermore, the electron-withdrawing nitrile group at the 2-position is expected to have a more pronounced activating effect on the adjacent C3-Cl bond compared to the more distant C5-Br bond. However, the greater intrinsic reactivity of the C-Br bond is generally the dominant factor, making the 5-position the more likely site for initial coupling under standard conditions.

Experimental Protocol: Regioselective Suzuki-Miyaura Coupling

This protocol is designed to favor the selective coupling at the 5-position (C-Br bond) of 5-Bromo-3-chlorothiophene-2-carbonitrile.

Materials:

-

5-Bromo-3-chlorothiophene-2-carbonitrile

-

Arylboronic acid of choice (e.g., 4-methoxyphenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Argon or Nitrogen gas supply

Equipment:

-

Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stir bar

-